Exatecan intermediate 9

ADC Payload Topoisomerase I Inhibition Cancer Chemotherapy

Procure Exatecan Intermediate 9 (CAS 2290562‑59‑1) to directly construct the potent, non‑prodrug, water‑soluble topoisomerase‑I inhibitor warhead that differentiates Enhertu®-class ADCs from generic camptothecin analogs. This intermediate achieves a 27.8% total yield (>100‑fold improvement over historic routes) and eliminates esterase‑dependent activation. With 6‑fold greater potency than SN‑38 and 28‑fold superiority over topotecan, it uniquely enables reproducible GMP‑ready campaigns for high‑value ADC pipelines.

Molecular Formula C26H24FN3O5
Molecular Weight 477.5 g/mol
Cat. No. B3326041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExatecan intermediate 9
Molecular FormulaC26H24FN3O5
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O
InChIInChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18?,26-/m0/s1
InChIKeySRCUCWPOTBGIQM-IHZSNKTASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exatecan Intermediate 9 CAS 2290562-59-1 Procurement Guide: Key Intermediate for ADC Payload Synthesis


Exatecan Intermediate 9 (CAS 2290562-59-1, molecular formula C₂₆H₂₄FN₃O₅, molecular weight 477.5 g/mol) is a critical advanced intermediate in the multi-step synthesis of Exatecan mesylate (DX-8951f) . Exatecan is a fully synthetic, hexacyclic camptothecin derivative that functions as a potent DNA topoisomerase I inhibitor (IC₅₀ = 2.2 μM / 0.975 μg/mL) and serves as the cytotoxic payload component in antibody-drug conjugates (ADCs), including the clinically validated ADC Enhertu (trastuzumab deruxtecan) [1] [2]. The intermediate is typically supplied at purity levels ≥98% and is utilized in pharmaceutical R&D and process chemistry for constructing the complex polycyclic core of the exatecan scaffold .

Why Exatecan Intermediate 9 Cannot Be Replaced by Generic Camptothecin Precursors in ADC-Focused Synthesis


Generic substitution fails because Exatecan Intermediate 9 is a structurally specific advanced scaffold that enables access to the fully synthetic, hexacyclic exatecan core, which confers distinct physicochemical and pharmacological properties not achievable with simpler camptothecin precursors or naturally derived analogs [1]. The downstream product, exatecan mesylate (DX-8951f), does not require enzymatic activation (non-prodrug) and exhibits intrinsic water solubility, contrasting sharply with irinotecan (prodrug of SN-38) and topotecan [2]. Preclinical studies demonstrate that exatecan possesses 6-fold greater potency than SN-38 and 28-fold greater potency than topotecan against malignant cell lines, while also showing low cross-resistance against MDR-1-overexpressing tumors [3]. Substituting this intermediate with a generic camptothecin analog would fundamentally alter the synthetic outcome, yielding a molecule with inferior potency, different solubility characteristics, and altered resistance profile—rendering it unsuitable for high-value ADC payload applications such as deruxtecan [4].

Exatecan Intermediate 9 Quantitative Differentiation Evidence: Comparative Analysis vs. SN-38 and Topotecan


Exatecan Intermediate 9-Derived Product Demonstrates 2.8-Fold Higher Topoisomerase I Inhibitory Potency than SN-38

Exatecan (derived from Intermediate 9) exhibits significantly greater enzymatic inhibition of DNA topoisomerase I compared to the clinically relevant comparator SN-38, the active metabolite of irinotecan. In a head-to-head assay using topoisomerase I obtained from SUIT-2 human pancreatic cancer cells, exatecan achieved an IC₅₀ of 0.82 μg/mL, whereas SN-38 required a substantially higher concentration of 2.3 μg/mL to achieve equivalent inhibition [1].

ADC Payload Topoisomerase I Inhibition Cancer Chemotherapy

Exatecan Demonstrates 6-Fold and 28-Fold Superior Antiproliferative Potency vs. SN-38 and Topotecan Across 32 Malignant Cell Lines

In a broad cytotoxicity profiling study across 32 distinct malignant cell lines, exatecan (the product of Intermediate 9) displayed substantially enhanced antiproliferative activity compared to two clinically established camptothecin analogs. Exatecan was 6 times more potent than SN-38 (active metabolite of irinotecan) and 28 times more potent than topotecan . This enhanced potency is further corroborated by MTT assay data in specific tumor types, where exatecan was more potent than SN-38 in four out of five human colon cancer cell lines and three out of four human ovarian cancer cell lines (P < 0.05) [1].

Antiproliferative Activity Cytotoxicity ADC Cytotoxin

Exatecan-Derived ADC Payloads Enable Clinically Validated Therapeutics (Enhertu) Not Accessible via SN-38 or Topotecan Scaffolds

The structural scaffold accessed via Intermediate 9 is essential for synthesizing deruxtecan, the payload-linker component of the FDA-approved ADC Enhertu (trastuzumab deruxtecan) [1]. Exatecan mesylate is explicitly identified as a 'highly sought-after payload for use in antibody-drug conjugates (ADCs)' and serves as the foundational building block from which deruxtecan is synthesized [1]. In contrast, alternative camptothecin payloads such as SN-38 and topotecan have not yielded comparable clinically approved ADCs with the same breadth of indication or commercial success. Enhertu has demonstrated significant clinical efficacy in HER2-positive and HER2-low metastatic breast cancer, validating the exatecan scaffold's unique suitability for ADC conjugation [2].

Antibody-Drug Conjugate ADC Payload HER2-Targeted Therapy

Exatecan Intermediate 9 Route Provides Superior Atom Economy vs. Historical 11-Step Synthesis (0.25% vs. Optimized Route Yield)

The synthetic route utilizing Intermediate 9 represents a significant process chemistry advancement over the historical 11-step synthesis described in EP0495432B1. The original route from 2-fluorotoluene proceeded through an 11-step sequence to yield exatecan hydrochloride with a total yield of only 0.25% [1]. The improved route employing Intermediate 9 and related intermediates described in CN202010593916.8 achieves substantially higher efficiency, with the total yield for intermediate B reaching 54% over four steps, and exatecan mesylate achievable at 27.8% total yield over an eight-step sequence [2]. This represents a >100-fold improvement in overall process efficiency compared to the original published method.

Process Chemistry Synthetic Route Optimization Industrial Scale-Up

Exatecan-Derived Payload Retains Activity Against MDR-1-Overexpressing Resistant Tumors vs. Standard Camptothecins

Exatecan mesylate, derived from Intermediate 9, demonstrates a favorable resistance profile compared to topotecan and CPT-11 (irinotecan), exhibiting 'low cross-resistance against MDR-1 overexpressing tumors' [1]. In vitro studies confirm that 'overexpression of Pgp, MRP1, and LRP did not affect the in vitro activity of DX-8951f' [2]. Antitumor activity was clinically observed in 'CPT-11 and topotecan-resistant tumors' [1]. This contrasts with the susceptibility of SN-38 and topotecan to P-glycoprotein-mediated efflux, a common mechanism of multidrug resistance that limits the clinical efficacy of earlier-generation camptothecins.

Drug Resistance MDR-1 P-glycoprotein ADC Cytotoxin

Exatecan Intermediate 9 Recommended Procurement and Application Scenarios for ADC and Oncology Research


ADC Payload Development and Linker-Payload Conjugate Synthesis

Exatecan Intermediate 9 is optimally procured for research programs developing novel antibody-drug conjugates utilizing the clinically validated exatecan payload scaffold. The compound enables access to deruxtecan-type linker-payload constructs, which form the cytotoxic core of approved ADCs such as Enhertu [7]. Programs should prioritize this intermediate when seeking to leverage established conjugation chemistry (e.g., cathepsin B-cleavable linkers) and benefit from the extensive clinical safety and efficacy data generated with exatecan-derived ADCs in HER2-positive, HER2-low, and other solid tumor indications .

Process Chemistry Optimization and Scale-Up Route Development

Exatecan Intermediate 9 is recommended for process chemistry teams seeking to establish manufacturing routes with commercially viable yields. The optimized synthetic pathway utilizing this intermediate achieves approximately 27.8% total yield to exatecan mesylate, representing a >100-fold improvement over historical 0.25% yield routes [7] . Procurement of high-purity Intermediate 9 (≥98%) enables consistent downstream chemistry and reduces purification burden in the final steps, supporting GMP manufacturing campaigns for clinical supply .

Drug-Resistant Cancer Model Evaluation and Combination Therapy Studies

The exatecan payload derived from Intermediate 9 demonstrates retained activity against MDR-1/Pgp-overexpressing and topotecan/CPT-11-resistant tumor models [7] . Research programs investigating mechanisms of camptothecin resistance or developing therapeutics for treatment-refractory patient populations should utilize Intermediate 9 to generate exatecan payload for comparative efficacy studies. The lack of esterase-dependent activation and intrinsic water solubility further simplify in vitro and in vivo experimental workflows compared to prodrug-based comparators [7].

Comparative Pharmacology Studies of Topoisomerase I Inhibitors

Exatecan Intermediate 9 is essential for laboratories conducting head-to-head pharmacological comparisons of topoisomerase I inhibitor classes. The derived exatecan payload provides a reference standard with well-characterized potency metrics: IC₅₀ = 0.82 μg/mL (topoisomerase I enzymatic assay), 2.8-fold more potent than SN-38 (2.3 μg/mL) [7]; and 6-fold and 28-fold superior antiproliferative activity vs. SN-38 and topotecan respectively across 32 malignant cell lines . These established benchmarks enable rigorous evaluation of novel compounds against a potent, clinically relevant positive control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exatecan intermediate 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.